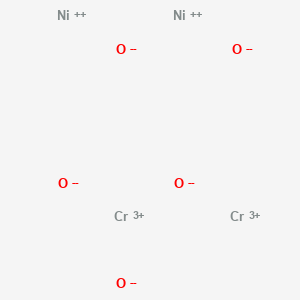

Óxido de níquel y cromo (Cr2NiO4)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chromium nickel oxide (Cr2NiO4) is an inorganic compound that belongs to the class of mixed metal oxidesThis compound is characterized by its unique crystalline structure and its ability to exhibit various oxidation states, making it a subject of interest in materials science and catalysis .

Aplicaciones Científicas De Investigación

Chromium nickel oxide has a wide range of applications in scientific research due to its unique properties:

Materials Science: The compound is studied for its potential use in high-temperature materials and coatings due to its thermal stability and resistance to oxidation.

Environmental Science: It is used in environmental applications, such as the removal of pollutants from water and air, due to its catalytic properties.

Mecanismo De Acción

Target of Action

Chromium Nickel Oxide (Cr2NiO4) primarily targets dyes in water . It is used in the selective removal of dyes from water, making it a crucial component in environmental remediation efforts .

Mode of Action

The compound interacts with its targets through a process known as adsorption . The synthesized materials, such as Chromium Nickel Oxide nanoparticles (Cr/NiONPs), are applied to remove dyes from solutions . The adsorption characteristics of the NiONPs and Cr/NiONPs correspond well with the pseudo‐second‐order kinetic model .

Pharmacokinetics

It’s known that the compound is insoluble in water but soluble in hydrochloric acid . This solubility profile may influence its bioavailability and distribution in the environment.

Result of Action

The primary result of Chromium Nickel Oxide’s action is the removal of dyes from water . The compound achieves up to 99.9% removal of dyes after 1 hour . This high efficiency makes it a valuable tool in environmental cleanup efforts.

Action Environment

The action of Chromium Nickel Oxide (Cr2NiO4) is influenced by various environmental factors. For instance, the compound’s efficacy in removing dyes from water can be affected by the pH of the water . Additionally, the compound’s stability and action may be influenced by temperature, as it can withstand temperatures up to 1000°C .

Safety and Hazards

Direcciones Futuras

Chromium oxide clusters, composed of chromium and oxygen atoms, are prized for their unique electrical properties, which allow their conductance to be fine-tuned . The addition of oxygen atoms to chromium clusters increases their metallic properties . This opens the door to a new breed of electronics that may soon reach the smallest possible scale, permitting the design of tunable, molecular-sized components that could vastly increase processing and storage capacities in new devices .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Chromium nickel oxide can be synthesized through several methods, including solid-state reactions, sol-gel processes, and co-precipitation techniques. One common method involves the solid-state reaction of chromium(III) oxide (Cr2O3) and nickel(II) oxide (NiO) at high temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1000°C, resulting in the formation of Cr2NiO4 .

Industrial Production Methods

In industrial settings, the production of chromium nickel oxide often involves the co-precipitation method. This process includes the precipitation of chromium and nickel hydroxides from their respective nitrate solutions, followed by calcination at high temperatures to yield the desired oxide. This method is favored for its cost-effectiveness and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Chromium nickel oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to participate in redox reactions due to the variable oxidation states of chromium and nickel.

Common Reagents and Conditions

Oxidation: Chromium nickel oxide can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions typically produce lower oxidation state species .

Comparación Con Compuestos Similares

Chromium nickel oxide can be compared with other mixed metal oxides, such as:

Chromium(III) oxide (Cr2O3): Known for its use as a pigment and in refractory materials.

Nickel(II) oxide (NiO): Used in battery electrodes and as a catalyst in various chemical reactions.

Cobalt(II,III) oxide (Co3O4): Used in electrochemical applications and as a catalyst in oxidation reactions.

Chromium nickel oxide is unique due to its combination of chromium and nickel, which imparts distinct catalytic and electronic properties that are not observed in the individual oxides .

Propiedades

IUPAC Name |

chromium(3+);nickel(2+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.2Ni.5O/q2*+3;2*+2;5*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERTVHOYMUIKKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Ni+2].[Ni+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2Ni2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12018-18-7 |

Source

|

| Record name | Chromium nickel oxide (Cr2NiO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.